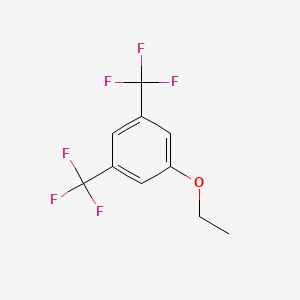

3,5-Bis(trifluoromethyl)ethoxybenzene

Description

Properties

IUPAC Name |

1-ethoxy-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUCMEORLXGXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273493 | |

| Record name | 1-Ethoxy-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-67-2 | |

| Record name | 1-Ethoxy-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,5-Bis(trifluoromethyl)ethoxybenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C11H8F6O

Molecular Weight: 292.17 g/mol

IUPAC Name: 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 3,5-bis(trifluoromethyl)ethoxybenzene, including:

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Research indicates that it may inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly linked to its interaction with neurokinin receptors.

The biological activity of 3,5-bis(trifluoromethyl)ethoxybenzene is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Modulation: It acts as an antagonist at neurokinin-1 receptors, which are involved in pain and inflammation pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

Table 1: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)ethoxybenzene

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Mycobacterium abscessus | 4 μg/mL |

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | 20 |

| A549 (Lung Cancer) | 0.150 | 18 |

| MCF10A (Non-Cancerous) | >2.5 | - |

Case Studies

-

Anticancer Study on MDA-MB-231 Cells:

A study investigated the effects of 3,5-bis(trifluoromethyl)ethoxybenzene on MDA-MB-231 cells, demonstrating a potent inhibitory effect on cell proliferation with an IC50 value of . The compound also induced apoptosis as evidenced by increased caspase-9 levels compared to controls . -

Neurokinin Receptor Antagonism:

Research has shown that this compound acts as a neurokinin-1 receptor antagonist. This property suggests potential applications in treating inflammatory diseases and psychiatric disorders .

Scientific Research Applications

Pharmaceutical Applications

3,5-Bis(trifluoromethyl)ethoxybenzene serves as an important intermediate in the synthesis of various therapeutic agents. Notably, it is utilized in the development of substance P (neurokinin-1) receptor antagonists , which are promising candidates for treating inflammatory diseases, psychiatric disorders, and emesis .

Case Study: Synthesis of Therapeutic Agents

A notable process involves the bromination of 1,3-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene, which can be further transformed into 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. This compound is essential for synthesizing neurokinin-1 receptor antagonists. The efficiency of this synthesis route has been highlighted in several patents .

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for various chemical transformations:

- Formation of Arylbenzimidazoles and Benzotriazolium Salts : 3,5-Bis(trifluoromethyl)ethoxybenzene is a precursor for creating complex structures such as arylbenzimidazoles and benzotriazolium salts, which have biological activity .

- Catalysis : It has been employed as a catalyst in several reactions including:

Chemical Properties and Synthesis Techniques

The unique trifluoromethyl groups attached to the benzene ring confer distinct chemical properties that enhance reactivity and selectivity in synthetic applications. The synthesis techniques often involve:

- Bromination processes using N-bromosuccinimide or dibromo compounds in acidic media to achieve higher yields with specific regioselectivity .

- The use of Grignard reagents derived from 3,5-bis(trifluoromethyl)bromobenzene to produce various derivatives efficiently .

Comparison with Similar Compounds

Table 1: Key Properties of 3,5-Bis(trifluoromethyl)phenyl Derivatives

*Calculated molecular weight based on structure.

Reactivity and Stability

- Ether (Target Compound): The ethoxy group is less reactive than phenolic –OH or aniline –NH₂. It undergoes cleavage under strong acidic or reductive conditions. The –CF₃ groups stabilize the aromatic ring via electron-withdrawing effects, reducing electrophilic substitution reactivity .

- Carboxylic Acid: Participates in acid-base reactions, esterification, and amidation. The –CF₃ groups enhance acidity (pKa ~1–2) compared to non-fluorinated analogs .

- Bromobenzene : Acts as an electrophile in cross-coupling reactions. The –Br substituent is a superior leaving group compared to –OCH₂CH₃ or –NH₂ .

- Phenol: Exhibits strong acidity (ΔrG° = 1351 kJ/mol for deprotonation) due to –CF₃ groups, making it useful in hydrogen-bonding applications .

- Aniline: The –NH₂ group enables diazotization and nucleophilic substitution, but –CF₃ groups reduce basicity compared to non-fluorinated anilines .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of 3,5-Bis(trifluoromethyl)bromobenzene

A primary route involves substituting the bromine atom in 3,5-bis(trifluoromethyl)bromobenzene (CAS 328-70-1) with an ethoxy group. This method leverages the electron-deficient aromatic ring, activated by the trifluoromethyl groups, to facilitate SNAr.

Preparation of 3,5-Bis(trifluoromethyl)bromobenzene

The brominated precursor is synthesized via regioselective bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a sulfuric acid/acetic acid mixture at 45°C. This method achieves >95% regioselectivity for the 1-bromo-3,5-bis(trifluoromethyl)benzene isomer, with <3% dibrominated byproducts.

Ethoxylation via SNAr

The brominated intermediate reacts with sodium ethoxide (NaOEt) in a polar aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) at 80–120°C. A representative procedure is as follows:

-

Reaction Setup :

-

3,5-Bis(trifluoromethyl)bromobenzene (1 equiv), NaOEt (2.5 equiv), DMSO (5 mL/g substrate).

-

Heated at 100°C for 12–24 hours under nitrogen.

-

-

Workup :

-

Quench with ice water, extract with ethyl acetate, and purify via distillation or column chromatography.

-

Yield : 70–85% (theor.), with purity >90% by GC-MS.

Key Challenges :

-

Competing elimination reactions at elevated temperatures.

-

Sensitivity to moisture, necessitating anhydrous conditions.

Copper-Catalyzed Ullmann Coupling

An alternative approach employs Ullmann coupling to introduce the ethoxy group onto a pre-functionalized benzene ring. This method is advantageous for substrates prone to side reactions under SNAr conditions.

Substrate Preparation

3,5-Bis(trifluoromethyl)iodobenzene is preferred over the bromo derivative due to enhanced reactivity in copper-mediated couplings.

Coupling Conditions

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline (20 mol%).

-

Base : Cs2CO3 (2.5 equiv).

-

Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

Direct Ethoxylation of 3,5-Bis(trifluoromethyl)phenol

This route involves ethylation of 3,5-bis(trifluoromethyl)phenol using diethyl sulfate or ethyl bromide under basic conditions:

-

Reaction :

-

3,5-Bis(trifluoromethyl)phenol (1 equiv), K2CO3 (3 equiv), ethyl bromide (1.2 equiv), acetone, reflux (56°C) for 6 hours.

-

Limitations :

-

Requires access to 3,5-bis(trifluoromethyl)phenol, which itself demands multi-step synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | SNAr (DMSO) | Ullmann (DMF) | Direct Ethoxylation (Acetone) |

|---|---|---|---|

| Temp. Range | 80–120°C | 100–120°C | 50–60°C |

| Reaction Time | 12–24 h | 18–24 h | 4–6 h |

| Byproducts | <10% | 15–20% | <5% |

Insights :

-

SNAr in DMSO offers the highest yield but requires rigorous drying.

-

Ullmann coupling tolerates moisture but generates more byproducts.

Industrial Scalability and Cost Analysis

Raw Material Costs

| Reagent | Cost (USD/kg) | Source |

|---|---|---|

| 1,3-Bis(CF3)benzene | 450–600 | Fluorochemical suppliers |

| DBDMH | 200–300 | Specialty chemical distributors |

| Sodium ethoxide | 50–80 | Bulk chemical suppliers |

Scale-Up Considerations :

-

SNAr is preferred for large-scale production due to lower catalyst costs and simpler workup.

-

Ullmann coupling’s reliance on CuI and ligands increases operational costs.

Q & A

Q. How can researchers optimize the synthesis of 3,5-Bis(trifluoromethyl)ethoxybenzene to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst loading). For trifluoromethyl-substituted aromatics, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) are often effective. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring by TLC and HPLC (>95% purity threshold) is critical. Similar protocols for trifluoromethylphenyl boronic acids (e.g., reaction at 80°C under nitrogen) can guide optimization .

Q. What spectroscopic techniques are most effective for characterizing 3,5-Bis(trifluoromethyl)ethoxybenzene?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR identify structural motifs and confirm substitution patterns. For example, ¹⁹F NMR signals for -CF₃ groups typically appear at δ -63 to -65 ppm .

- Mass Spectrometry (EI-MS) : High-resolution MS validates molecular weight and fragmentation patterns. NIST reference data (e.g., m/z 293 for C₈H₃BrF₆) provide benchmarks .

- FT-IR : Bands near 1250–1100 cm⁻¹ confirm C-F stretches, while ether C-O stretches appear at ~1200 cm⁻¹ .

Q. How should researchers handle discrepancies in melting point or boiling point data across studies?

- Methodological Answer : Calibrate equipment using certified reference materials (e.g., NIST CRM4601-b for quantitative NMR). Reproduce measurements under controlled conditions (e.g., heating rate of 1°C/min). Cross-check with differential scanning calorimetry (DSC) or literature values for structurally analogous compounds (e.g., 3,5-Bis(trifluoromethyl)benzoic acid, mp 140–144°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for trifluoromethyl-substituted aryl ethers?

- Methodological Answer : Use kinetic isotope effects (KIE) and computational modeling (DFT) to distinguish between concerted and stepwise pathways. For example, study substituent effects on activation barriers in cross-coupling reactions. Compare with mechanisms for 3,5-Bis(trifluoromethyl)phenyl isocyanate, where electron-withdrawing groups stabilize intermediates .

Q. What computational methods are suitable for studying the electronic effects of trifluoromethyl groups in 3,5-Bis(trifluoromethyl)ethoxybenzene?

- Methodological Answer :

Q. How can researchers design experiments to study substituent effects on cross-coupling reactivity?

- Methodological Answer : Perform Suzuki-Miyaura couplings using 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives. Vary ligands (e.g., Pd(PPh₃)₄ vs. SPhos) and track yields via GC-MS. Compare with data for 3,5-Bis(trifluoromethyl)nitrobenzene, where electron-deficient aryl halides accelerate oxidative addition .

Safety and Stability

Q. What protocols ensure safe handling and storage of 3,5-Bis(trifluoromethyl)ethoxybenzene?

- Methodological Answer :

- Storage : Keep in amber vials under nitrogen at -20°C to prevent hydrolysis.

- Decomposition Risks : Avoid exposure to moisture (trifluoromethyl groups can hydrolyze to COOH). Use PPE (nitrile gloves, goggles) and work in a fume hood. Reference MSDS data for similar compounds (e.g., 3,5-Bis(trifluoromethyl)hydrocinnamic acid) for toxicity profiles .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data across publications?

- Methodological Answer : Replicate experiments using standardized solvents (e.g., CDCl₃ for NMR) and report δ values relative to TMS. Cross-validate with independent techniques (e.g., X-ray crystallography for 3,5-Bis(trifluoromethyl)phenyl thiourea derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.